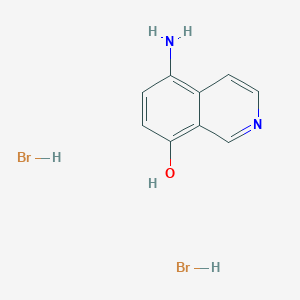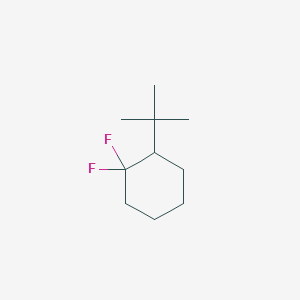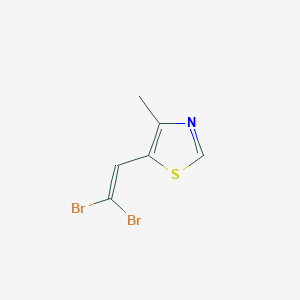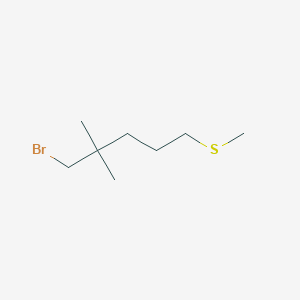
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane is an organic compound with the molecular formula C8H17BrS. It is a halogenated compound characterized by the presence of a bromine atom, a methylsulfanyl group, and a branched alkane chain. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane can be synthesized through several methods. One common approach involves the bromination of 2,2-dimethyl-5-(methylsulfanyl)pentane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield compared to batch processes. The reaction conditions are optimized to minimize side reactions and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide, or primary amines in ethanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
Substitution: 2,2-Dimethyl-5-(methylsulfanyl)pentanol, 2,2-Dimethyl-5-(methylsulfanyl)pentanenitrile, or 2,2-Dimethyl-5-(methylsulfanyl)pentylamine.
Oxidation: 1-Bromo-2,2-dimethyl-5-(methylsulfinyl)pentane or 1-Bromo-2,2-dimethyl-5-(methylsulfonyl)pentane.
Reduction: 2,2-Dimethyl-5-(methylsulfanyl)pentane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving halogenated compounds.
Medicine: Research into its potential as a precursor for pharmaceuticals and its interactions with biological targets.
Industry: Employed in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane involves its reactivity as a halogenated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. The methylsulfanyl group can undergo oxidation, affecting the compound’s reactivity and interactions with other molecules. These reactions are facilitated by the compound’s molecular structure, which allows for various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,2-dimethyl-5-(methylsulfanyl)pentane can be compared with similar compounds such as:
1-Bromo-2,2-dimethylpropane: Lacks the methylsulfanyl group, making it less versatile in terms of oxidation reactions.
2-Bromo-2-methylpropane: A simpler structure with fewer functional groups, limiting its reactivity compared to this compound.
1-Chloro-2,2-dimethyl-5-(methylsulfanyl)pentane: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
The uniqueness of this compound lies in its combination of a bromine atom and a methylsulfanyl group, providing a wide range of chemical reactivity and applications in various fields of research.
Eigenschaften
Molekularformel |
C8H17BrS |
|---|---|
Molekulargewicht |
225.19 g/mol |
IUPAC-Name |
1-bromo-2,2-dimethyl-5-methylsulfanylpentane |
InChI |
InChI=1S/C8H17BrS/c1-8(2,7-9)5-4-6-10-3/h4-7H2,1-3H3 |
InChI-Schlüssel |
QKVFGEISUPBHNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCSC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


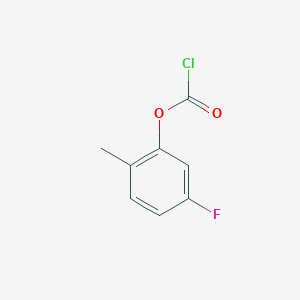
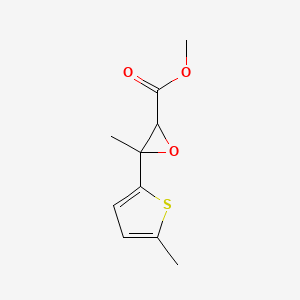
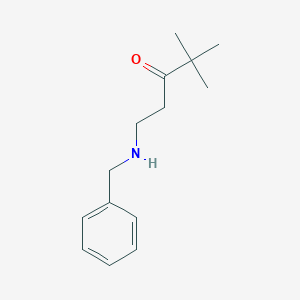
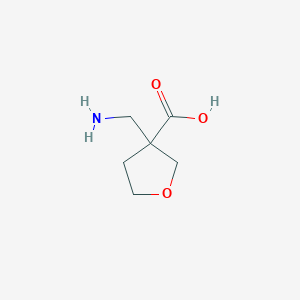
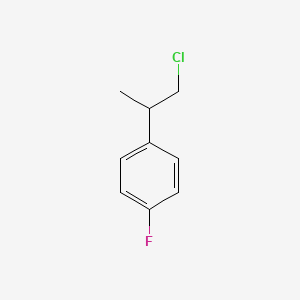
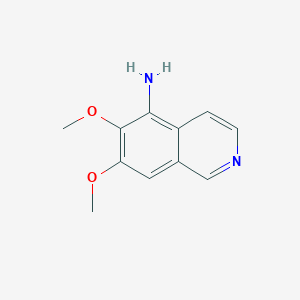
![[(3-Methoxy-4-methylbenzoyl)amino]acetic acid](/img/structure/B13202628.png)


